molecular formula C20H19ClN2O3S B2950535 3-(2-chlorophenyl)-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-5-methylisoxazole-4-carboxamide CAS No. 1448076-55-8

3-(2-chlorophenyl)-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-5-methylisoxazole-4-carboxamide

Cat. No.: B2950535
CAS No.: 1448076-55-8
M. Wt: 402.89
InChI Key: DPZOJACDOFCMSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Chlorophenyl)-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-5-methylisoxazole-4-carboxamide is a synthetic isoxazole derivative featuring a 2-chlorophenyl substituent at the 3-position and a substituted ethylamine group at the carboxamide position. The compound’s structure integrates a hydroxyl group and a methylthio (SCH₃)-substituted phenyl ring on the ethyl side chain, distinguishing it from other analogs in its class.

Properties

IUPAC Name

3-(2-chlorophenyl)-N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O3S/c1-12-18(19(23-26-12)15-5-3-4-6-16(15)21)20(25)22-11-17(24)13-7-9-14(27-2)10-8-13/h3-10,17,24H,11H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPZOJACDOFCMSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NCC(C3=CC=C(C=C3)SC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(2-chlorophenyl)-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-5-methylisoxazole-4-carboxamide is a novel synthetic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in cancer therapy. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various cellular models, and structure-activity relationships (SAR).

Chemical Structure and Synthesis

The compound features a complex structure characterized by an isoxazole ring, a chlorophenyl group, and a hydroxymethyl moiety. The synthesis typically involves multi-step organic reactions, including amide bond formation and cyclization processes.

Biological Activity Overview

Research indicates that this compound exhibits significant antiproliferative and apoptotic activities against various cancer cell lines. The following sections detail its mechanisms of action, effectiveness, and relevant case studies.

  • Inhibition of Histone Deacetylases (HDACs) : The compound has been identified as a potent HDAC inhibitor, which plays a crucial role in regulating gene expression associated with cancer cell proliferation and survival .
  • Induction of Apoptosis : Studies have shown that treatment with this compound leads to nuclear disintegration in cancer cells, indicating apoptosis. This was confirmed through DAPI staining techniques that highlighted the loss of DNA integrity in treated cells .
  • Targeting Specific Pathways : The compound is believed to act through the HSP90 and TRAP1 mediated signaling pathways, which are critical for maintaining cancer cell viability. Compounds exhibiting high selectivity for TRAP1 demonstrated superior anticancer activity .

Efficacy in Cellular Models

A series of experiments were conducted using various cancer cell lines to evaluate the efficacy of this compound:

  • Cell Lines Tested : HCT-116 (colon cancer), HeLa (cervical cancer), and HEK-293 (normal human embryonic kidney cells).
  • IC50 Values : The inhibitory concentration required to reduce cell viability by 50% was determined for several derivatives:
    • The most potent compounds exhibited IC50 values ranging from 0.12 mg/mL to 0.81 mg/mL , suggesting strong antiproliferative effects against HCT-116 cells .
CompoundIC50 (mg/mL)Cell Line
7a0.12HCT-116
7g0.12HCT-116
7d0.81HCT-116

Study 1: Antiproliferative Activity

In a recent study, a library of compounds derived from the parent structure was synthesized and screened for antiproliferative activity against HCT-116 cells. Twelve out of twenty-four compounds showed significant inhibitory actions, with two compounds (7a and 7g) displaying the highest activity at an IC50 of 0.12 mg/mL .

Study 2: Selectivity Testing

Further investigations assessed the selectivity of these compounds towards cancer cells compared to non-cancerous HEK-293 cells. Results indicated that the tested compounds selectively inhibited cancer cell growth without affecting normal cells significantly, underscoring their therapeutic potential .

Comparison with Similar Compounds

3-(2-Chlorophenyl)-N-[4-(Diethylamino)phenyl]-5-Methylisoxazole-4-Carboxamide (39k)

  • Structure: Differs in the ethylamine substituent, which features a diethylamino-phenyl group instead of the hydroxy-methylthiophenyl moiety.
  • Synthesis : Prepared via coupling 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid (41k) with N,N-diethyl-p-phenylenediamine using HBTU and DIPEA in DMF .

N-(4-(tert-Butyl)phenyl)-3-(2-Chlorophenyl)-5-Methylisoxazole-4-Carboxamide

  • Structure : Contains a tert-butyl group on the aryl amine side chain.
  • Activity : Exhibits significant antioxidant activity (IC₅₀ = 7.8 µg/ml), attributed to the electron-donating tert-butyl group enhancing hydrogen atom donation to free radicals .

N-(4-Chloro-2,5-Dimethoxyphenyl)-3-(2-Chlorophenyl)-5-Methylisoxazole-4-Carboxamide (2b)

  • Structure : Features a 4-chloro-2,5-dimethoxyphenyl substituent.
  • Physicochemical Properties : Melting point = 115–117°C; yield = 67%.
  • Spectral Data : ¹H NMR (DMSO-d₆) δ 8.83 (s, 1H), 7.55–7.74 (m, 4H), 3.75 (s, 3H, OCH₃) .

3-(2-Chlorophenyl)-N-[(2-Methoxyphenyl)Carbamothioyl]-5-Methylisoxazole-4-Carboxamide

  • Structure : Replaces the ethylamine group with a thiourea-linked 2-methoxyphenyl moiety.
  • Significance : The thioamide group may alter binding affinity to targets like kinases or oxidoreductases compared to carboxamides .

Physicochemical and Spectral Properties

Compound Name Melting Point (°C) ¹H NMR Key Signals (δ, DMSO-d₆) HRMS [M+H]+ (Found/Calculated)
Target Compound Not reported
2b 115–117 8.83 (s, 1H), 7.55–7.74 (m, 4H), 3.75 (s, 3H, OCH₃) 407.0558/407.0565
N-(tert-Butylphenyl) analog Not reported Not reported

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.